molecular formula C7H5ClFNO B599182 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone CAS No. 1256824-17-5

1-(5-Chloro-3-fluoropyridin-2-yl)ethanone

Cat. No. B599182
M. Wt: 173.571
InChI Key: BSYSWMMFVSYQOU-UHFFFAOYSA-N
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Description

“1-(5-Chloro-3-fluoropyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H5ClFNO . It has a molecular weight of 173.57 g/mol . The IUPAC name for this compound is 1-(5-chloro-3-fluoropyridin-2-yl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C7H5ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . The canonical SMILES structure is CC(=O)C1=C(C=C(C=N1)Cl)F .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 30 Ų . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has a complexity of 165 . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1-(5-Chloro-3-fluoropyridin-2-yl)ethanone is integral in the synthesis of various pharmacologically active compounds. It has been used in the process development of Voriconazole, a broad-spectrum triazole antifungal agent. The relative stereochemistry in Voriconazole's synthesis is set through the addition of a metalloethyl derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, showcasing the compound's role in complex chemical syntheses (Butters et al., 2001).

Chemical Synthesis and Characterization

The compound has also been utilized in creating novel chemical structures with potential biological activities. For example, it has been involved in the synthesis of 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One, where it underwent condensation reactions indicating its versatility in chemical synthesis and the potential for producing compounds with antimicrobial properties (Sherekar et al., 2022).

Advanced Chemical Transformations

Further research into 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone derivatives has led to the development of advanced chemical transformations and the synthesis of complex molecules. This includes creating structural manifolds from common precursors, where basicity gradient-driven isomerization of halopyridines has been studied. These processes demonstrate the compound's utility in generating diverse chemical structures for various applications, including agricultural chemicals (Schlosser & Bobbio, 2002).

Chemoselective Functionalization

The compound has been a subject of studies focusing on chemoselective functionalization, where its derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, have been selectively functionalized. This research is crucial for developing synthetic methodologies that allow for the selective introduction of functional groups into molecules, further expanding the chemical utility of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone and its derivatives (Stroup et al., 2007).

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement of H302 . It falls under the Acute Tox. 4 Oral hazard classification . The compound should be stored in a sealed, dry environment at room temperature .

properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYSWMMFVSYQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856621
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-3-fluoropyridin-2-yl)ethanone

CAS RN

1256824-17-5
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
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